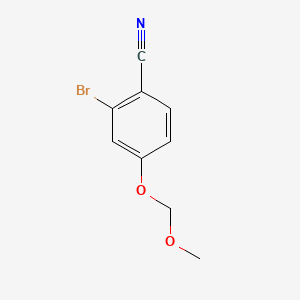
2-(2-Methylcyclohexyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Methylcyclohexyl)propanoic acid is an organic compound with the molecular formula C10H18O2 It is a derivative of propanoic acid, where the propanoic acid moiety is attached to a 2-methylcyclohexyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methylcyclohexyl)propanoic acid typically involves the alkylation of cyclohexane derivatives followed by carboxylation. One common method includes the following steps:
Alkylation: Cyclohexane is first alkylated with a methyl group to form 2-methylcyclohexane.
Carboxylation: The 2-methylcyclohexane is then subjected to carboxylation using carbon dioxide in the presence of a strong base such as sodium hydroxide to form this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient catalytic processes to enhance yield and purity. Catalysts such as palladium or nickel may be used to facilitate the alkylation and carboxylation reactions under controlled conditions.
化学反応の分析
Types of Reactions: 2-(2-Methylcyclohexyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol group.
Substitution: The hydrogen atoms on the cyclohexyl ring can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation can be achieved using reagents like chlorine or bromine under UV light.
Major Products:
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of halogenated or alkylated cyclohexyl derivatives.
科学的研究の応用
2-(2-Methylcyclohexyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(2-Methylcyclohexyl)propanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes involved in metabolic pathways, influencing their activity.
Pathways Involved: It may affect pathways related to inflammation, pain, and cellular signaling, leading to its observed biological effects.
類似化合物との比較
2-Methylpropanoic acid: A simpler derivative with similar carboxylic acid functionality.
Cyclohexylpropanoic acid: Lacks the methyl group on the cyclohexyl ring.
2-Methylcyclohexanol: A related alcohol derivative.
Uniqueness: 2-(2-Methylcyclohexyl)propanoic acid is unique due to the presence of both a cyclohexyl ring and a propanoic acid moiety, which imparts distinct chemical and biological properties compared to its simpler analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts
特性
分子式 |
C10H18O2 |
|---|---|
分子量 |
170.25 g/mol |
IUPAC名 |
2-(2-methylcyclohexyl)propanoic acid |
InChI |
InChI=1S/C10H18O2/c1-7-5-3-4-6-9(7)8(2)10(11)12/h7-9H,3-6H2,1-2H3,(H,11,12) |
InChIキー |
ZVTYCLWWSDYRSA-UHFFFAOYSA-N |
正規SMILES |
CC1CCCCC1C(C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(propan-2-yl)piperidin-4-yl]-2-(pyridin-3-yl)quinazolin-4-amine](/img/structure/B13577245.png)
![2-{[3-(Trifluoromethyl)phenyl]methyl}-2,3-dihydro-1lambda6,2-benzothiazole-1,1,3-trione](/img/structure/B13577256.png)

![2-[2-Chloro-4-(trifluoromethyl)phenoxy]-4-ethoxy-1-nitrobenzene](/img/structure/B13577271.png)

![4-[5-(trifluoromethyl)-1H-1,2,3,4-tetrazol-1-yl]piperidine](/img/structure/B13577288.png)
![6-Bromo-2-(difluoromethyl)benzo[b]thiophene](/img/structure/B13577290.png)




![4-chloro-1-methoxy-2-[(E)-2-nitroethenyl]benzene](/img/structure/B13577305.png)


